(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride
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Overview
Description
(1R,4R,5S)-2-azabicyclo[221]heptan-5-ol;hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is unique due to its bicyclic structure, which imparts different chemical and physical properties compared to the simpler aromatic heterocycles like pyridine and pyrrole. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of (1R,4R,5S)-2-azabicyclo[221]heptan-5-ol;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H12ClNO |
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Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6+;/m1./s1 |
InChI Key |
LUTVSQCTGHUTOO-JMWSHJPJSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1CN2)O.Cl |
Canonical SMILES |
C1C2CC(C1CN2)O.Cl |
Origin of Product |
United States |
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